molecular formula C19H15Cl2N3O B5518170 N'-(2,6-dichlorobenzylidene)-2-(1-naphthylamino)acetohydrazide

N'-(2,6-dichlorobenzylidene)-2-(1-naphthylamino)acetohydrazide

Cat. No. B5518170
M. Wt: 372.2 g/mol
InChI Key: UQHIURMBPPFHBY-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,6-dichlorobenzylidene)-2-(1-naphthylamino)acetohydrazide, also known as DCB-N, is a chemical compound that has been extensively studied in scientific research. It is a hydrazide derivative that has shown promising results in various fields of study, including cancer research, microbiology, and pharmacology.

Scientific Research Applications

Sulfonamides in Clinical Use

Sulfonamides, possessing the primary sulfonamide moiety, are integral to various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents and research focus on their application as antiglaucoma agents, targeting tumor-associated isoforms CA IX/XII for antitumor activity, and exploring their roles as selective antiglaucoma drugs, antitumor agents, and for other disease treatments, highlighting their importance in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Naphthalimides in Medicinal Applications

Naphthalimide derivatives, known for their extensive medicinal potential, exhibit significant activities as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Their ability to interact with DNA, enzymes, and receptors showcases their versatility in therapeutic applications. The ongoing research and development of naphthalimide-based compounds, including their use as artificial ion receptors, fluorescent probes, and diagnostic agents, mark them as a significant class of compounds with expanding medicinal applications (Gong, Addla, Lv, & Zhou, 2016).

Potential for Antitumor Activity

The exploration of heterocyclic naphthalimides, particularly in the context of anticancer research, has identified these compounds as having a solid foundation for developing novel therapeutic agents. Their structural modifications have led to enhanced DNA binding affinity and improved antitumor properties, suggesting their significant potential in cancer therapy. The systematic review of naphthalimide derivatives, including their design strategies beyond DNA intercalation and topo II poison, such as prodrugs and multitarget drugs, highlights the innovative approaches in utilizing naphthalimide and analogues for antitumor applications (Chen, Xu, & Qian, 2018).

properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O/c20-16-8-4-9-17(21)15(16)11-23-24-19(25)12-22-18-10-3-6-13-5-1-2-7-14(13)18/h1-11,22H,12H2,(H,24,25)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHIURMBPPFHBY-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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